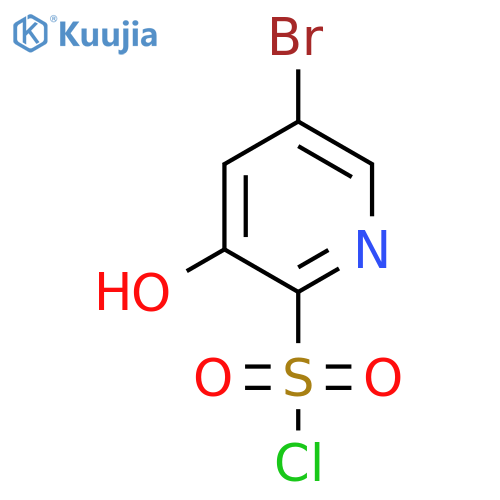

Cas no 1261807-12-8 (5-Bromo-3-hydroxypyridine-2-sulfonyl chloride)

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-hydroxypyridine-2-sulfonyl chloride

- 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride

-

- インチ: 1S/C5H3BrClNO3S/c6-3-1-4(9)5(8-2-3)12(7,10)11/h1-2,9H

- InChIKey: MRPFXGIUPYAUEG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)O)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 252

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 2.1

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024001372-500mg |

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride |

1261807-12-8 | 97% | 500mg |

$989.80 | 2022-04-03 | |

| Alichem | A024001372-1g |

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride |

1261807-12-8 | 97% | 1g |

$1,646.40 | 2022-04-03 | |

| Alichem | A024001372-250mg |

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride |

1261807-12-8 | 97% | 250mg |

$707.20 | 2022-04-03 |

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride 関連文献

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

5-Bromo-3-hydroxypyridine-2-sulfonyl chlorideに関する追加情報

Introduction to 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride (CAS No: 1261807-12-8) and Its Applications in Modern Chemical Biology

5-Bromo-3-hydroxypyridine-2-sulfonyl chloride, with the chemical identifier CAS No 1261807-12-8, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile reactivity and structural properties. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting complex biological pathways.

The structural framework of 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride incorporates both bromine and hydroxyl functional groups, which are strategically positioned to facilitate a wide range of chemical transformations. The presence of the sulfonyl chloride moiety further enhances its utility as a synthetic building block, enabling the formation of amide and ester bonds through nucleophilic substitution reactions. These features make it an invaluable tool for medicinal chemists seeking to construct intricate molecular architectures.

In recent years, the demand for 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride has surged due to its application in the design of small-molecule inhibitors targeting enzymes involved in inflammatory and oncogenic processes. For instance, studies have demonstrated its efficacy in generating derivatives that modulate the activity of kinases and phosphodiesterases, which are critical players in cellular signaling networks. The bromine atom, in particular, provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups with high precision.

One of the most compelling aspects of 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride is its role in the development of next-generation antiviral agents. Researchers have leveraged its scaffold to create compounds that exhibit inhibitory effects against viral proteases and polymerases. The hydroxyl group, for example, can be oxidized to form an aldehyde or converted into an ether, expanding the compound’s synthetic toolkit. Additionally, the sulfonyl chloride group can be displaced by thiolates to yield thioesters, which are frequently employed in peptide coupling reactions.

The pharmaceutical industry has also recognized the potential of 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride in drug discovery programs targeting neurological disorders. By integrating this compound into libraries of diverse scaffolds, researchers have identified novel analogs with enhanced binding affinity and selectivity for neurotransmitter receptors. The ability to fine-tune electronic and steric properties through strategic modifications has opened new avenues for developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.

From a synthetic chemistry perspective, 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride exemplifies the importance of heterocyclic compounds in modern drug design. Its compatibility with various reaction conditions and its capacity to undergo multiple transformations make it a cornerstone in medicinal chemistry workflows. Recent advances in flow chemistry have further enhanced its utility by enabling scalable and efficient synthesis under controlled conditions.

The versatility of 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride is also reflected in its application as a key intermediate in agrochemical research. Derivatives derived from this compound have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. The integration of bioisosteric replacements into its structure has allowed chemists to develop environmentally friendly alternatives that maintain efficacy while reducing ecological impact.

In conclusion, 5-Bromo-3-hydroxypyridine-2-sulfonyl chloride (CAS No: 1261807-12-8) represents a cornerstone compound in contemporary chemical biology and pharmaceutical research. Its unique structural features enable a broad spectrum of synthetic applications, making it indispensable for designing novel therapeutic agents across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies, the significance of this compound is expected to grow even further.

1261807-12-8 (5-Bromo-3-hydroxypyridine-2-sulfonyl chloride) 関連製品

- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)

- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)

- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

- 90390-01-5(3-(pentylamino)methylbenzonitrile)

- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)

- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)

- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)